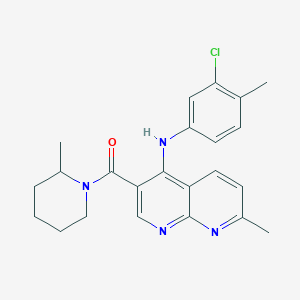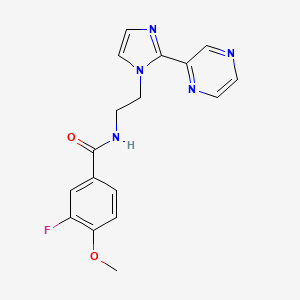
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” were not found, triazoles are generally synthesized using a variety of methods. For instance, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information about the molecular structure of similar compounds .Chemical Reactions Analysis
Triazoles are involved in a variety of chemical reactions due to their unique structure and properties. They are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. For example, a similar compound, 3-Fluoro-4-methylphenyl isocyanate, has a molecular weight of 151.138 Da .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis
- Experimental and Theoretical Analysis of Intermolecular Interactions: Research by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro derivatives. These derivatives showed various intermolecular interactions like C–H⋯π and lp⋯π, studied using X-ray diffraction and computational procedures, providing insights into the nature of these interactions in 1,2,4-triazoles (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Biological Activity
Synthesis and Analgesic Potential
Muhammad Zaheer and colleagues (2021) reported the microwave-assisted synthesis of 1,2,4-triazole derivatives with significant analgesic effects, highlighting the therapeutic potential of these compounds in pain management (Zaheer et al., 2021).
Antimicrobial Studies
A study by Desabattina et al. (2014) involved synthesizing 1,2,4-triazole derivatives and testing their antimicrobial properties. The halogen substituted compounds, which include fluorine-substituted triazoles, exhibited enhanced antimicrobial effects (Desabattina et al., 2014).
Crystal Structure and Pharmacological Properties
Crystal Structure Analysis
Research by Liang (2009) involved the synthesis of a 1,2,4-triazole compound with structural analysis using X-ray diffraction. This study contributes to understanding the molecular geometry and stability of such compounds (Liang, 2009).
Neuroprotective Effects of Hybrids
A study by Haque et al. (2017) synthesized ferrocene-1H-1,2,3-triazole hybrids, demonstrating their neuroprotective effects. These hybrids present a promising area for developing novel therapeutic agents (Haque et al., 2017).
Antioxidant Properties and Therapeutic Potential
- Antioxidant Capacity of Triazole-Containing Nitrones: Hadjipavlou-Litina et al. (2022) reported the synthesis of 1,2,3-triazole-containing nitrones, exploring their antioxidant ability. These compounds show significant potential as antioxidants, indicating their use in preventing oxidative stress-related diseases (Hadjipavlou-Litina et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRQIRBWFBRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2789396.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)


![3-Chloro-6-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2789403.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2789406.png)
![8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one](/img/structure/B2789409.png)

![5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid;hydrochloride](/img/structure/B2789414.png)




